{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol
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Overview
Description
Preparation Methods
The synthesis of {5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions . One common method involves the reaction of 5,7-dimethyl-1,2,4-triazolo-1,5-a-pyrimidine with formaldehyde in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of {5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
{5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities .
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol |
InChI |
InChI=1S/C8H14N4O/c1-5-3-6(2)12-8(9-5)10-7(4-13)11-12/h5-6,13H,3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
AAXBLXCVZKRZQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C(=NC(=N2)CO)N1)C |
Origin of Product |
United States |
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